Grossman's sealer
Overview
Description
Grossman's sealer is an ester of capric fatty acid with polyglycerol containing three glyceryl units. It is a PEG-free, biodegradable, and water-soluble surfactant that enables clear final products . This compound is commonly used in personal care products such as shampoos, body washes, shower gels, hand washes, and baby washes .
Preparation Methods
Grossman's sealer is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil . Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate . The reaction is often catalyzed by acidic or basic conditions .
Chemical Reactions Analysis
Grossman's sealer primarily undergoes esterification reactions. The esterification process involves the reaction of glycerin with capric acid under acidic or basic conditions . This compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions. The major product formed from this reaction is polyglyceryl-3 caprate itself .
Scientific Research Applications
Grossman's sealer finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it serves as an effective emulsifier, facilitating the blending of water and oil-based ingredients in skincare and hair care products like creams, lotions, and shampoos . Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience . Additionally, it enhances product texture and stability, imparting a smooth and luxurious feel upon application .
Mechanism of Action
Grossman's sealer functions as a surfactant, emulsifier, and thickener. It improves the skin’s barrier function by reducing trans-epidermal water loss (TEWL), thereby enhancing skin hydration . The compound’s molecular structure allows it to interact with both water and oil molecules, facilitating the formation of stable emulsions . This interaction is crucial for its role in personal care products, where it helps to blend and stabilize various ingredients .
Comparison with Similar Compounds
Grossman's sealer is often compared with other polyglyceryl esters such as polyglyceryl-3 caprylate and polyglyceryl-3 stearate. While all these compounds serve as emulsifiers and surfactants, polyglyceryl-3 caprate is unique due to its specific fatty acid component (capric acid), which imparts distinct properties such as enhanced skin feel and barrier function improvement . Similar compounds include:
- Polyglyceryl-3 caprylate
- Polyglyceryl-3 stearate
- Glyceryl stearate
- Sorbitan stearate
- Cetearyl alcohol
This compound stands out for its multifunctional properties, making it a cost-effective and versatile ingredient in various formulations .
Properties
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
Record name | Sulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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